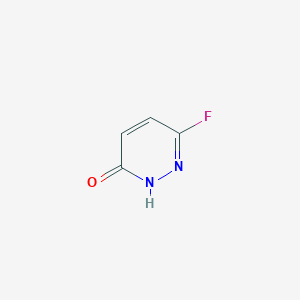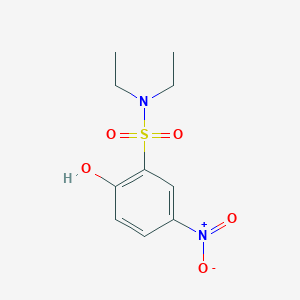![molecular formula C26H21N3O4 B2420385 N-(2-phénéthyl)-2-(2,4-dioxo-3-phényl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamide CAS No. 877656-79-6](/img/new.no-structure.jpg)
N-(2-phénéthyl)-2-(2,4-dioxo-3-phényl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic compound known for its various applications in scientific research. It boasts a unique structure incorporating a benzofuro[3,2-d]pyrimidin core, which contributes to its diverse chemical reactivity and potential utility in multiple fields.
Applications De Recherche Scientifique
Chemistry:
Synthesis of complex organic molecules: : Used as a building block in organic synthesis.
Catalysis: : Potential application in catalytic processes, especially in asymmetric synthesis.
Biochemical studies: : Used to probe enzyme-substrate interactions due to its unique structure.
Cellular imaging: : Tagged derivatives can be used in fluorescent imaging techniques.
Drug development: : The compound's unique framework makes it a candidate for designing new pharmaceuticals, especially in oncology and neurology.
Pharmacological studies: : Used in studies to understand receptor binding and signal transduction pathways.
Material science: : Utilized in the development of new materials with specific optical or electronic properties.
Agriculture: : Potential use in the design of new agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from simple aromatic compounds. Common steps include:
Formation of the benzofuro[3,2-d]pyrimidin core: : This step usually involves the cyclization of substituted benzoic acids with urea or thiourea derivatives under acidic or basic conditions, often using a catalyst such as trifluoroacetic acid.
Introduction of the phenyl group: : This is often achieved through Friedel-Crafts acylation, where the benzofuran ring undergoes acylation with an appropriate acyl chloride in the presence of aluminum chloride.
Acetylation and amidation: : The final steps involve acetylation of the intermediate product, followed by amidation with phenethylamine to yield the target compound.
Industrial Production Methods: On an industrial scale, production of this compound may involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to form various oxidized derivatives, potentially altering its pharmacological properties.
Reduction: : Reductive conditions can convert ketone or aldehyde functionalities within the compound to alcohols or other reduced forms.
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products: The products formed depend on the specific reaction and reagents used but typically include derivatives with modified pharmacological or physical properties, such as increased solubility or altered bioactivity.
Mécanisme D'action
The mechanism of action for compounds like 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide often involves binding to specific molecular targets such as proteins or enzymes. The binding typically alters the function or activity of the target, leading to changes in cellular or physiological processes. For example, if the compound targets a receptor, it may either activate or inhibit the receptor's signaling pathways, depending on its structure and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine: : Lacks the N-phenethylacetamide moiety, resulting in different reactivity and application scope.
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure but without the phenethyl group, affecting its biological activity.
Uniqueness: The presence of both a phenyl group and a phenethylacetamide moiety in 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide confers unique chemical properties and potential biological activities, making it distinct from its structural analogs. This combination can lead to enhanced binding to biological targets, improved solubility, or altered pharmacokinetics, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
877656-79-6 |
|---|---|
Formule moléculaire |
C26H21N3O4 |
Poids moléculaire |
439.471 |
Nom IUPAC |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H21N3O4/c30-22(27-16-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) |
Clé InChI |
SZUWAOWGWHFCKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2420304.png)

![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)
![1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2420311.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)

![5-(1,3-benzodioxol-5-yl)-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2420316.png)
![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)
